molecular formula C24H24N4O2 B245974 N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide

N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide

Cat. No. B245974
M. Wt: 400.5 g/mol
InChI Key: WKSPREILIFCNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit neuroprotective effects by inhibiting the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide has been found to exhibit excellent biochemical and physiological effects in various studies. It has been found to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in the brain, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide is its excellent anticancer activity and neuroprotective effects. Moreover, it is relatively easy to synthesize and can be obtained in good yield. However, one of the major limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide. One of the major areas of research is the development of more efficient synthesis methods that can yield the compound in higher yield and purity. Moreover, there is a need for more studies to investigate the potential applications of this compound in the treatment of various neurological disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.
Conclusion:
In conclusion, N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide is a promising compound with potential applications in various fields. It has been found to exhibit excellent anticancer activity and neuroprotective effects. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide involves the reaction of 4-(4-methylbenzoyl)piperazine with 4-aminonicotinamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.

Scientific Research Applications

N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent anticancer activity against various cancer cell lines. Moreover, it has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C24H24N4O2/c1-18-4-6-19(7-5-18)24(30)28-15-13-27(14-16-28)22-10-8-21(9-11-22)26-23(29)20-3-2-12-25-17-20/h2-12,17H,13-16H2,1H3,(H,26,29)

InChI Key

WKSPREILIFCNBW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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